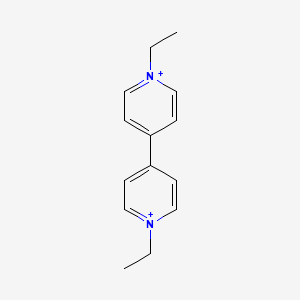

1,1'-Diethyl-4,4'-bipyridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14/h5-12H,3-4H2,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQLUUDYDWDXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394533 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46713-38-6 | |

| Record name | Ethylviologen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Electrochemical Properties of 1,1'-Diethyl-4,4'-bipyridinium (Ethyl Viologen)

Introduction: The Enduring Relevance of Ethyl Viologen in Electrochemical Research

1,1'-Diethyl-4,4'-bipyridinium, commonly known as ethyl viologen (EtV), is a quintessential redox-active organic compound that has captivated the attention of chemists and material scientists for decades. As a member of the viologen family, its notoriety stems from its remarkable ability to undergo reversible, sequential one-electron reductions, leading to distinct and intensely colored radical species.[1][2] This robust electrochemical behavior, coupled with its solubility and stability, has positioned ethyl viologen as a critical component in a diverse array of applications, ranging from electrochromic devices and redox flow batteries to mediators in bio-electrocatalysis.[2][3]

This technical guide provides a comprehensive exploration of the fundamental electrochemical properties of ethyl viologen. Moving beyond a mere recitation of data, this document delves into the causality behind its electrochemical behavior, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its redox characteristics, outline rigorous experimental protocols for its characterization, and discuss the critical factors governing the stability of its various redox states.

Core Electrochemical Behavior: A Tale of Two Reductions

The defining electrochemical characteristic of ethyl viologen is its two-step reduction process. The dicationic form (EtV²⁺), which is typically a colorless or pale yellow solution, undergoes a reversible one-electron reduction to form a stable, intensely colored blue or violet radical cation (EtV•⁺).[4][5] A subsequent, second one-electron reduction yields the neutral species (EtV⁰), which is often yellow or reddish-brown and can be less stable.[6]

These two distinct and reversible electron transfer events are the cornerstone of ethyl viologen's utility. The first reduction potential (E¹red) is of significant interest as it dictates the energy required to generate the chromophoric radical cation. The second reduction potential (E²red) is also crucial, particularly in applications requiring a wider potential window or involving multi-electron transfer processes.

The redox activity can be summarized by the following reactions:

-

EtV²⁺ + e⁻ ⇌ EtV•⁺ (First reduction)

-

EtV•⁺ + e⁻ ⇌ EtV⁰ (Second reduction)

The formal potentials for these reductions are influenced by several factors, including the solvent, the supporting electrolyte, and the nature of the counter-ion.[7][8]

Caption: Figure 1: Electrochemical Reduction Pathway of Ethyl Viologen.

Quantitative Electrochemical Parameters

A thorough understanding of ethyl viologen's electrochemical behavior necessitates the quantification of key parameters. The following table summarizes typical values obtained under common experimental conditions. It is imperative to note that these values can vary based on the specific experimental setup.

| Parameter | Symbol | Typical Value | Conditions | Reference(s) |

| First Reduction Potential | E¹red | -0.67 V vs. Ag/AgCl | Aqueous solution | [3] |

| Second Reduction Potential | E²red | -0.89 V | Aqueous KCl | [9] |

| Diffusion Coefficient (Dication) | D₁ | 4.81 x 10⁻⁶ cm²/s | Aqueous solution | [3] |

| Heterogeneous Electron Transfer Rate Constant | k⁰ | 1.1 x 10⁻⁴ - 1.9 x 10⁻³ cm/s | Acetonitrile | [10][11] |

| λmax of Radical Cation | λmax | ~606-608 nm | Various solvents | [4][5] |

Key Experimental Methodology: Cyclic Voltammetry

Cyclic voltammetry (CV) is the quintessential technique for probing the electrochemical characteristics of species like ethyl viologen.[6] It provides a rapid and comprehensive overview of the redox potentials, reversibility of electron transfer, and stability of the electrogenerated species.

Causality in Experimental Design

A successful CV experiment hinges on meticulous preparation and an understanding of how each component influences the outcome.

-

Solvent and Supporting Electrolyte: The choice of solvent (e.g., water, acetonitrile, DMF) and supporting electrolyte (e.g., KCl, tetrabutylammonium perchlorate) is critical.[6] The solvent determines the solubility of the viologen salt and can influence the stability of the reduced species. The supporting electrolyte is essential to minimize solution resistance and ensure that charge is primarily carried by the electrolyte ions, not the analyte.

-

Three-Electrode Setup: A three-electrode configuration is standard practice.[6] The working electrode (e.g., glassy carbon, platinum) is where the electron transfer of interest occurs. The reference electrode (e.g., Ag/AgCl, SCE) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., platinum wire) completes the electrical circuit, allowing current to flow without affecting the potential of the reference electrode.

-

Deoxygenation: The radical cation of ethyl viologen is highly sensitive to oxygen.[9] Therefore, deoxygenating the solution by purging with an inert gas (e.g., argon or nitrogen) prior to and during the experiment is crucial for observing reversible electrochemistry.

Step-by-Step Protocol for Cyclic Voltammetry of Ethyl Viologen

-

Solution Preparation:

-

Prepare a stock solution of this compound salt (e.g., dibromide or diperchlorate) in the chosen solvent at a typical concentration of 1-10 mM.

-

Add a supporting electrolyte to the solution to a final concentration of 0.1 M.

-

Transfer the solution to the electrochemical cell.

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell, ensuring the electrodes are properly positioned and immersed in the solution.

-

-

Deoxygenation:

-

Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution throughout the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to encompass both reduction events (e.g., from +0.2 V to -1.2 V vs. Ag/AgCl).[6]

-

Select an appropriate scan rate, starting with a moderate value such as 100 mV/s.

-

Initiate the potential sweep and record the resulting current.

-

Perform multiple cycles to ensure the system has reached a steady state.

-

-

Data Analysis:

-

From the resulting voltammogram, determine the peak potentials for the cathodic (reduction) and anodic (oxidation) waves for both redox couples.

-

The formal potential for each redox couple can be estimated as the midpoint of the cathodic and anodic peak potentials.

-

The peak separation (ΔEp) for a reversible one-electron process at room temperature should be approximately 59 mV. Larger separations may indicate quasi-reversible or irreversible electron transfer kinetics.

-

The ratio of the anodic to cathodic peak currents should be close to unity for a stable electrogenerated species.

-

Caption: Figure 2: Experimental Workflow for Cyclic Voltammetry of Ethyl Viologen.

Stability of Reduced Species: A Critical Consideration

The stability of the radical cation (EtV•⁺) and the neutral species (EtV⁰) is paramount for many applications. The EtV•⁺ radical is remarkably stable in the absence of oxygen, a property that underpins its use in electrochromic devices where long-term color retention is desired.[1][2] However, in the presence of oxygen, it is readily oxidized back to the dicationic form.

The stability of the fully reduced, neutral EtV⁰ is often lower, particularly in aqueous solutions where it can be insoluble.[3] The choice of solvent and the presence of stabilizing agents can influence its longevity. For instance, incorporating viologens into polymer matrices or large aromatic systems can enhance the stability of the radical species.[2]

Spectroelectrochemistry: Bridging Redox Events and Optical Properties

Spectroelectrochemistry is a powerful technique that simultaneously measures the electrochemical response and the optical absorption spectrum of a species. For ethyl viologen, this allows for the direct correlation of the applied potential with the appearance and disappearance of the characteristic blue color of the radical cation. The radical cation of ethyl viologen exhibits a strong absorption maximum around 606-608 nm.[4][5] In-situ spectroelectrochemical experiments are invaluable for confirming the identity of the electrogenerated species and for quantifying the efficiency of the electrochromic effect.[5]

Conclusion: A Versatile Tool for Electrochemical Innovation

This compound remains a cornerstone of fundamental and applied electrochemistry. Its well-defined, reversible two-step reduction, coupled with the intense coloration of its radical cation, provides a rich platform for scientific inquiry and technological advancement. A thorough understanding of its core electrochemical properties, gained through rigorous experimental techniques such as cyclic voltammetry, is essential for harnessing its full potential. This guide has provided a framework for such an understanding, emphasizing the causal relationships between experimental choices and observable electrochemical behavior. As research in areas like energy storage and smart materials continues to evolve, the fundamental principles governing the electrochemistry of ethyl viologen will undoubtedly continue to inspire innovation.

References

-

Re-assessing viologens for modern bio-electrocatalysis. (2024-05-16). Chemical Science (RSC Publishing). [Link]

-

Schematization of the redox process occurring in the ethyl viologen diperchlorate under the application of a potential impressed on the electrode. ResearchGate. [Link]

-

Cyclic voltammograms of Viologen derivatives (a) EV, (b) EDV, (c) ETV... ResearchGate. [Link]

-

Heterogeneous Electron Transfer Rate Constants of Viologen Monocations at a Platinum Disk Electrode. SciSpace. [Link]

-

Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. (2016-01-20). PubMed Central. [Link]

-

Spectroelectrochemistry and cyclic voltammetry of the CS03/Ethyl... ResearchGate. [Link]

-

Redox Property Tuning in Bipyridinium Salts. (2021-01-27). PubMed Central. [Link]

-

Heterogeneous Electron Transfer Rate Constants of Viologen Monocations at a Platinum Disk Electrode. (2006-01-01). TÜBİTAK Academic Journals. [Link]

-

RSC Advances. RSC Publishing. [Link]

-

(PDF) Heterogeneous electron transfer rates for the reduction of some viologen derivatives at Pt and Bi electrodes in acetonitrile. ResearchGate. [Link]

-

Section 2: Cyclic voltammetry (electrochemical measurement technique). (2022-01-27). als-japan.com. [Link]

-

Electrochemical Characterization of Diffusion in Polymeric vs. Monomeric Solvents. (2024-02-20). Preprints.org. [Link]

-

Inclusion of viologen cations leads to switchable metal–organic frameworks. (2020-08-19). Dalton Transactions. [Link]

-

In-situ spectroscopic studies of viologen based electrochromic device. (2016-07-15). arXiv. [Link]

-

Electrochemical Properties of Charge Transfer Complexes of 4,4'-bipyridine with Benzoquinone Derivatives. ResearchGate. [Link]

-

Mono- and Di-Quaternized 4,4′-Bipyridine Derivatives as Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials. MDPI. [Link]

-

The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1. PubMed Central. [Link]

-

This compound dibromide | C14H18Br2N2 | CID 11474262. PubChem. [Link]

-

(a) Cyclic voltammogram of 10 mm methyl viologen in 0.1 m aqueous KCl... ResearchGate. [Link]

-

Heterogeneous Electron‐Transfer Rates for the Reduction of Viologen Derivatives at Platinum and Bismuth Electrodes in Acetonitrile. PubMed Central. [Link]

-

The easy way to D - the diffusion coefficient. (2024-11-22). BioLogic Learning Center. [Link]

-

4,4'-Bipyridinium, 1,1'-diethyl-, diiodide. PubChem. [Link]

-

Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. MDPI. [Link]

-

Chapter 12: Viologens-based Electrochromic Materials and Devices. (2019-01-07). Books. [Link]

-

Viologen-based electrochromic materials and devices. RSC Publishing. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The chemical and electrochemical stimuli viologen substituted phthalocyanine with tunable optical features1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 4. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arxiv.org [arxiv.org]

- 6. 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | C14H18I2N2 | CID 14598831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Heterogeneous Electron‐Transfer Rates for the Reduction of Viologen Derivatives at Platinum and Bismuth Electrodes in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. future page | ALS,the electrochemical company [als-japan.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Redox Mechanism of 1,1'-Diethyl-4,4'-bipyridinium

Abstract

1,1'-Diethyl-4,4'-bipyridinium, a prominent member of the viologen family, exhibits a rich and reversible redox chemistry that has positioned it as a cornerstone molecule in fields ranging from electrochromics to bio-electrocatalysis. This technical guide provides a comprehensive exploration of its redox mechanism, detailing the sequential one-electron transfer processes, the characterization of its distinct redox states, and the experimental methodologies employed for its study. Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental electrochemical principles with practical, field-proven insights to offer a thorough understanding of this versatile molecule.

Introduction: The Significance of Viologens

Viologens, formally known as 1,1'-disubstituted-4,4'-bipyridinium salts, are organic redox-active compounds celebrated for their remarkable electrochemical and optical properties.[1][2] Their ability to undergo reversible color changes upon reduction and oxidation has led to their extensive use as electrochromic materials.[2] At the heart of their functionality lies a stable, two-step, single-electron redox mechanism.

This compound, often referred to as diethyl viologen, exists as a dicationic salt, typically with halide or other counter-ions.[3][4] Its core structure consists of two pyridine rings linked at the 4 and 4' positions, with each nitrogen atom quaternized by an ethyl group. This arrangement facilitates the acceptance of electrons, leading to the formation of distinct and often brightly colored redox species. This guide will dissect the intricate details of this process.

The Core Redox Mechanism

The redox activity of this compound is characterized by two sequential and reversible one-electron reduction steps. This process transforms the molecule through three distinct redox states: the dication (DEBV²⁺), the radical cation (DEBV⁺•), and the neutral species (DEBV⁰).[1][2]

First One-Electron Reduction: The dicationic form (DEBV²⁺) is the most oxidized and stable state, typically appearing colorless in solution. Upon the application of a negative potential, it readily accepts a single electron to form a deeply colored, stable radical cation (DEBV⁺•).[1][2]

DEBV²⁺ + e⁻ ⇌ DEBV⁺•

This radical cation is responsible for the characteristic blue-violet color of reduced viologens and exhibits strong absorption in the visible spectrum.[2][5] The stability of this radical is a key feature of viologen chemistry, contributing to its utility in various applications.

Second One-Electron Reduction: With a further increase in negative potential, the radical cation can accept a second electron to form the fully reduced, neutral species (DEBV⁰).

DEBV⁺• + e⁻ ⇌ DEBV⁰

This neutral form is often a different color, such as red or brown, and can sometimes be insoluble in aqueous solutions, leading to precipitation on the electrode surface.[1] The solubility of the fully reduced state can be tuned by modifying the substituent groups on the nitrogen atoms.[1]

The overall two-electron reduction process can be summarized as:

DEBV²⁺ + 2e⁻ ⇌ DEBV⁰

The following diagram, generated using Graphviz, illustrates this sequential redox mechanism.

Electrochemical Properties and Influencing Factors

The redox potentials at which these electron transfers occur are crucial parameters that dictate the applicability of diethyl viologen in various systems. These potentials are not fixed values but are influenced by several factors, including the solvent, the supporting electrolyte, and the nature of the counter-ion.[6]

| Redox Couple | Typical Potential Range (vs. Ag/AgCl) | Notes |

| DEBV²⁺/DEBV⁺• | -0.5 V to -0.7 V[1] | The first reduction potential is well-defined and highly reversible. |

| DEBV⁺•/DEBV⁰ | -0.7 V to -1.0 V[1] | The second reduction can be less reversible, sometimes complicated by adsorption or precipitation of the neutral species.[7] |

Table 1: Typical Redox Potentials of this compound.

The choice of counter-ion (e.g., bromide, iodide, perchlorate) can influence the solubility and the precise redox potentials due to ion-pairing effects with the viologen species.[6][8] Similarly, the solvent system plays a critical role in solvating the different redox states, thereby affecting the thermodynamics of the electron transfer reactions.

Experimental Methodologies for Studying the Redox Mechanism

A combination of electrochemical and spectroscopic techniques is employed to fully characterize the redox behavior of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox properties of electroactive species. It provides information on the redox potentials, the reversibility of the electron transfer processes, and the stability of the generated species.

Experimental Protocol: Cyclic Voltammetry of Diethyl Viologen

-

Preparation of the Electrolyte Solution:

-

Dissolve a known concentration (e.g., 1 mM) of this compound salt (e.g., dibromide) in a deoxygenated solvent (e.g., water, acetonitrile).

-

Add a supporting electrolyte (e.g., 0.1 M KCl) to ensure sufficient conductivity. Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes.

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

-

Data Acquisition:

-

Set the initial and final potentials to scan over a range that encompasses both reduction waves (e.g., from 0 V to -1.2 V vs. Ag/AgCl).

-

Select an appropriate scan rate (e.g., 100 mV/s).

-

Record the cyclic voltammogram, which plots the current response as a function of the applied potential.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials.

-

The formal reduction potential (E°') for each step can be estimated as the midpoint of the cathodic and anodic peak potentials.

-

The peak separation (ΔEp = Epa - Epc) provides an indication of the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

-

The ratio of the anodic to cathodic peak currents (Ipa/Ipc) should be close to 1 for a stable, reversible couple.

-

The following diagram outlines the typical workflow for a cyclic voltammetry experiment.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical control with spectroscopic measurements (typically UV-Vis) to simultaneously monitor changes in the optical properties of the molecule as its redox state is altered. This is particularly powerful for viologens, given the distinct colors of their redox species.[5]

Experimental Protocol: UV-Vis Spectroelectrochemistry of Diethyl Viologen

-

Cell and Electrode Setup:

-

Use a specialized spectroelectrochemical cell that allows a light beam to pass through a thin layer of the electrolyte in front of a transparent or mesh working electrode (e.g., indium tin oxide (ITO) coated glass or a platinum mesh).

-

The three-electrode setup is maintained within this cell.

-

-

Data Acquisition:

-

Record a background UV-Vis spectrum of the electrolyte solution with the diethyl viologen in its fully oxidized (dicationic) state.

-

Apply a potential to the working electrode corresponding to the first reduction potential and hold it constant.

-

Record a series of UV-Vis spectra over time until a steady state is reached, observing the growth of absorbance peaks corresponding to the radical cation.[5]

-

Step the potential to the second reduction potential and repeat the spectral measurements to observe the formation of the neutral species.

-

-

Data Analysis:

-

Correlate the applied potential with the observed changes in the absorption spectra.

-

Identify the wavelength of maximum absorbance (λmax) for each redox species.

-

The spectroelectrochemical data provides definitive evidence for the color changes associated with each electron transfer step and can be used to study the kinetics of these transformations.

-

Applications and Future Directions

The well-defined and reversible redox mechanism of this compound underpins its use in a variety of applications:

-

Electrochromic Devices: The distinct color change between the dication and radical cation states is exploited in smart windows, displays, and mirrors.[2]

-

Redox Indicators: The intense color of the radical cation makes it a useful indicator in anaerobic biological and chemical systems.[9]

-

Electron Mediators: In bio-electrocatalysis, viologens can act as electron shuttles between an electrode and the active site of a redox enzyme.[1]

-

Redox Flow Batteries: The ability to store charge in its different redox states has led to research into viologen-based electrolytes for aqueous organic redox flow batteries.[10][11][12]

Future research continues to focus on tuning the properties of viologens through synthetic modifications to enhance their stability, solubility, and redox potentials for specific applications.[1][11][12] The exploration of novel viologen derivatives with tailored functionalities promises to expand their utility in advanced materials and energy storage systems.

Conclusion

The redox mechanism of this compound is a classic example of stable, sequential one-electron transfers in an organic molecule. A thorough understanding of this mechanism, facilitated by techniques such as cyclic voltammetry and spectroelectrochemistry, is essential for its effective application in a diverse range of scientific and technological fields. The principles and protocols outlined in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the unique properties of this fascinating class of molecules.

References

-

Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A. Available at: [Link]

-

This compound dibromide | C14H18Br2N2 | CID 11474262 - PubChem. Available at: [Link]

-

Schematization of the redox process occurring in the ethyl viologen diperchlorate under the application of a potential impressed on the electrode. - ResearchGate. Available at: [Link]

-

4,4'-Bipyridinium, 1,1'-diethyl-, diiodide - PubChem. Available at: [Link]

-

Concentration Effects on the First Reduction Process of Methyl Viologens and Diquat Redox Flow Battery Electrolytes - ACS Publications. Available at: [Link]

-

THE VIOLOGEN INDICATORS - PubMed. Available at: [Link]

-

Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchGate. Available at: [Link]

-

Cyclic voltammograms of Viologen derivatives (a) EV, (b) EDV, (c) ETV... - ResearchGate. Available at: [Link]

-

Scheme 2. Redox activity of 1,1'-diethyl-4,4' - ResearchGate. Available at: [Link]

-

Electrochemical Detection of Paraquat Using Fe3O4 Nanoparticles Coated with Silica Shells and Modeling of Its Adsorption by Molecular Dynamics | ACS Applied Nano Materials. Available at: [Link]

-

Spectroelectrochemistry of Methyl Viologen at Mercury Film Electrodes - ACS Publications. Available at: [Link]

-

Investigation of Dual Redox Electrolyte based on 1,1′-Dimethyl-4,4′-bipyridinium Diiodide for Superior Supercapacitors - ResearchGate. Available at: [Link]

-

Electrochemical paraquat sensor based on lead oxide nanoparticles - RSC Publishing. Available at: [Link]

-

Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode 'protection' using multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Spectroelectrochemistry of Methyl Viologen/Iodide Solutions at Mercury Film Electrodes | Langmuir - ACS Publications. Available at: [Link]

-

Highly Sensitive Electrochemical Detection of Paraquat in Environmental Water Samples Using a Vertically Ordered Mesoporous Silica Film and a Nanocarbon Composite - MDPI. Available at: [Link]

-

Redox active viologen derivatives for aqueous and non-aqueous organic redox flow batteries applications - ResearchGate. Available at: [Link]

-

Highly Soluble Viologen-PEG Conjugates for Aqueous Organic Redox Flow Batteries | ACS Applied Energy Materials - ACS Publications. Available at: [Link]

-

Redox Property Tuning in Bipyridinium Salts - PMC - NIH. Available at: [Link]

-

Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PubMed Central. Available at: [Link]

-

Electrochemical paraquat sensor based on lead oxide nanoparticles - PMC. Available at: [Link]

-

How to setup a spectroelectrochemistry experiment (Part 2: Software and methyl viologen). Available at: [Link]

-

Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering - PMC - NIH. Available at: [Link]

-

Electrochemical Study of the Herbicide Paraquat Based on a Graphene-Zinc Oxide Nanocomposite - ResearchGate. Available at: [Link]

-

Reversible Switching of Molecular Conductance in Viologens is Controlled by the Electrochemical Environment - Schroeder Group. Available at: [Link]

-

Preparation of ion pairs comprising 1,1′-dialkyl-4,4′-bipyridinium... - ResearchGate. Available at: [Link]

-

Viologen Hydrothermal Synthesis and Structure-Property Relationships for Redox Flow Battery Optimization | Energy | ChemRxiv | Cambridge Open Engage. Available at: [Link]

Sources

- 1. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 2. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound dibromide | C14H18Br2N2 | CID 11474262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | C14H18I2N2 | CID 14598831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 7. Investigating the voltammetric reduction of methylviologen at gold and carbon based electrode materials. Evidence for a surface bound adsorption mechanism leading to electrode ‘protection’ using multi-walled carbon nanotubes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Addressing Practical Use of Viologen-Derivatives in Redox Flow Batteries through Molecular Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Characterization of 1,1'-Diethyl-4,4'-bipyridinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 1,1'-Diethyl-4,4'-bipyridinium, a member of the viologen family of organic compounds. This document, intended for researchers and professionals in the fields of chemistry and drug development, details a robust synthetic protocol and explores the key analytical techniques employed for its structural elucidation. The causality behind experimental choices is explained, and all methodologies are presented as self-validating systems. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of this compound

This compound, commonly known as ethyl viologen, belongs to a class of redox-active organic compounds called viologens. These molecules are characterized by a 4,4'-bipyridine core with alkyl substituents at the nitrogen atoms. The dicationic form of these compounds can undergo reversible one-electron reduction steps to form a stable radical cation and a neutral species. This redox behavior is central to their wide range of applications, including their use as electron mediators in biological systems, as active components in electrochromic devices, and as catalysts in various chemical transformations.[1][2] The diethyl derivative, in particular, offers a balance of solubility and electrochemical properties that make it a valuable tool in both fundamental research and applied sciences.

This guide will focus on the practical aspects of preparing this compound salts and the definitive methods for confirming their molecular structure.

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through a straightforward nucleophilic substitution (SN2) reaction. The lone pairs of electrons on the nitrogen atoms of the 4,4'-bipyridine core act as nucleophiles, attacking the electrophilic carbon of an ethyl halide. This quaternization of the pyridine nitrogen atoms results in the formation of the desired dicationic product. The choice of the halide (e.g., iodide or bromide) in the starting material will determine the counter-ion in the final salt.

Causality of Experimental Choices

-

Choice of Alkylating Agent: Ethyl iodide or ethyl bromide are commonly used. Ethyl iodide is often preferred due to the higher reactivity of iodide as a leaving group, which can lead to faster reaction times and higher yields.

-

Solvent Selection: A polar aprotic solvent such as acetone or acetonitrile is typically employed. These solvents can dissolve the 4,4'-bipyridine starting material and are suitable for SN2 reactions without interfering with the reaction mechanism.

-

Reaction Temperature: The reaction is often carried out at an elevated temperature (reflux) to increase the reaction rate. However, excessively high temperatures should be avoided to minimize the potential for side reactions.

-

Purification: The product, being a salt, is typically insoluble in the reaction solvent at room temperature and will precipitate out upon cooling. This insolubility provides a convenient method for initial purification by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Experimental Workflow: Synthesis of this compound Diiodide

Caption: Synthesis workflow for this compound Diiodide.

Detailed Step-by-Step Protocol

This protocol is adapted from the synthesis of a similar viologen, 1,1'-dibutyl-4,4'-bipyridinium diiodide.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-bipyridine (1.0 equivalent).

-

Addition of Reagents: Add a suitable volume of acetone to dissolve the 4,4'-bipyridine. To this solution, add ethyl iodide (2.2 equivalents). The slight excess of ethyl iodide ensures the complete di-alkylation of the bipyridine.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by the formation of a precipitate.

-

Isolation: After the reaction is complete, cool the flask to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold acetone to remove any unreacted starting materials.

-

Drying: Dry the purified this compound diiodide under vacuum to obtain the final product.

Structural Characterization

The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For the this compound dication, the expected signals are:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl groups, coupled to the methyl protons.

-

Two doublets in the aromatic region corresponding to the protons on the bipyridinium rings. The downfield shift of these aromatic protons compared to the starting 4,4'-bipyridine is indicative of the quaternization of the nitrogen atoms.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For this compound, the expected signals include:

Table 1: Expected NMR Data for this compound Cation

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | -CH₃ | ~1.5 | Triplet |

| ¹H | -CH₂- | ~4.5 | Quartet |

| ¹H | Aromatic CH | 8.0 - 9.5 | Doublet |

| ¹³C | -CH₃ | ~15 | - |

| ¹³C | -CH₂- | ~60 | - |

| ¹³C | Aromatic CH | 125 - 150 | - |

| ¹³C | Quaternary C | 145 - 155 | - |

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound salts, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.[6]

-

Expected Ions:

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. The crystal structure of N,N'-Diethyl-4,4'-bipyridinium diiodide has been determined and reported.[7]

Caption: Ionic structure of this compound Diiodide.

Table 2: Crystallographic Data for this compound Diiodide[7]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈I₂N₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 6.1965 |

| b (Å) | 13.025 |

| c (Å) | 10.419 |

| β (°) | 103.88 |

| Volume (ų) | 816.9 |

| Z | 2 |

| Calculated Density (g/cm³) | 1.906 |

The crystal structure reveals the planarity of the bipyridinium core and the orientation of the ethyl groups. The packing of the cations and anions in the crystal lattice is governed by electrostatic interactions.

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of this compound diiodide, a key member of the viologen family. The rationale behind the chosen synthetic strategy has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive overview of the essential structural characterization techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, has been presented. The provided data and protocols, grounded in authoritative literature, offer a solid foundation for researchers and scientists to confidently synthesize and characterize this important compound for their specific applications.

References

-

Eckert, N. A., Krause Bauer, J. A., & Connick, W. B. (1999). N,N'-Diethyl-4,4'-bipyridinium diiodide. Acta Crystallographica Section C: Crystal Structure Communications, 55(9), IUC9900101-. [Link]

-

Zhao, D. (2014). Crystal structure of 1,1'-dibutyl-4,4'-bipyridinium diiodide, [C18H26N2][I2]. Zeitschrift für Kristallographie - New Crystal Structures, 227(2), 247-248. [Link]

-

Kutrovsky, K. V., et al. (2018). Investigation of 1,1′-disubstituted 4,4′-bipyridinium salts by various mass spectrometry techniques. Journal of Mass Spectrometry, 53(10), 977-986. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

University of Siena. (n.d.). some previous examples (13c-nmr). [Link]

-

Mortimer, R. J., Dyer, A. L., & Reynolds, J. R. (2016). Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications. Displays, 45, 1-23. [Link]

-

Cannavale, A., et al. (2021). The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices. Polymers, 13(21), 3749. [Link]

Sources

- 1. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Previous spectra [qorganica.qui.uam.es]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide | C14H18I2N2 | CID 14598831 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research and Discovery of Ethyl Viologen Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research and discovery phase of ethyl viologen and the broader class of bipyridinium compounds. It delves into the historical context of their synthesis, the pioneering work that unveiled their unique redox properties, and the fundamental experimental methodologies that characterized their behavior. By examining the causality behind early experimental choices and detailing the foundational protocols, this document serves as an authoritative resource for professionals seeking to understand the origins and core scientific principles of these versatile molecules.

Introduction: The Dawn of Redox Indicators and the Bipyridinium Core

The story of ethyl viologen is intrinsically linked to the broader exploration of 4,4'-bipyridine derivatives. The parent compound, 4,4'-bipyridine, was first synthesized by Thomas Anderson in 1868, with its correct structure being identified by Hugo Weidel and M. Russo in 1882.[1] The true potential of these compounds, however, remained largely untapped until the early 20th century. The critical breakthrough came from the laboratory of the renowned biochemist and physical chemist, Leonor Michaelis.[2][3][4] In 1933, Michaelis and his colleague Edgar S. Hill were investigating reversible oxidation-reduction systems. During these studies, they synthesized a series of N,N'-dialkyl-4,4'-bipyridinium salts and observed their remarkable ability to undergo intense, reversible color changes upon reduction.[1][5]

It was Michaelis who coined the term "viologen" for these compounds, a nod to the vibrant violet color produced upon the one-electron reduction of the dication.[1][6] This discovery established their initial and enduring application as redox indicators.[1][6] The most famous early viologen, methyl viologen (later known as the herbicide paraquat), was first synthesized in 1882, but its profound redox characteristics were only elucidated by Michaelis's work.[5][7][8][9] This foundational research laid the groundwork for the synthesis and characterization of other viologens, including the ethyl derivative, and opened the door to a vast field of study encompassing electrochemistry, materials science, and biochemistry.

The Pioneering Synthesis of Ethyl Viologen

The early synthesis of ethyl viologen, chemically known as 1,1'-diethyl-4,4'-bipyridinium, follows a straightforward and robust chemical logic rooted in the principles of nucleophilic substitution. The core of the synthesis is the quaternization of the nitrogen atoms on the 4,4'-bipyridine scaffold.[1][6]

The causality behind this choice of reaction is clear: the nitrogen atoms in the pyridine rings possess lone pairs of electrons, making them effective nucleophiles. An ethylating agent, such as ethyl bromide or ethyl iodide, provides an electrophilic ethyl group. The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the ethyl group, displacing the halide leaving group. This process is repeated on the second nitrogen atom to yield the final dicationic product.

The choice of the counter-anion (e.g., bromide, iodide, perchlorate, dichloride) is often dictated by the desired solubility and crystallinity of the final product. For many early electrochemical studies, dihalide salts were sufficient. For other applications requiring different properties, an anion exchange reaction could be performed.[1]

Diagram: Synthesis Pathway of Ethyl Viologen Dichloride

Caption: Synthesis of Ethyl Viologen via SN2 reaction.

Early Spectroscopic and Electrochemical Characterization

The defining feature of ethyl viologen that captivated early researchers was its electrochromism—the ability to change color upon electrochemical reduction.[1] The dicationic form (EV²⁺) is colorless. Upon accepting a single electron, it forms a stable and intensely colored blue-violet radical cation (EV•⁺).[1] A second reduction step yields the neutral species (EV⁰), which is often yellow or reddish-brown.[1]

Viologens can exist in three distinct redox states: the oxidized dication, the one-electron reduced radical cation, and the two-electron reduced neutral state.[10] Early investigations relied heavily on two primary analytical techniques to probe this behavior:

-

UV-Visible Spectroscopy: This was the workhorse technique for observing the dramatic color change. By applying a reducing potential to a solution of ethyl viologen and measuring the absorption spectrum, researchers could quantify the appearance of the radical cation, which exhibits a characteristic strong absorption in the visible region of the spectrum.

-

Cyclic Voltammetry (CV): CV was the key to understanding the thermodynamics and kinetics of the electron transfer processes. A typical cyclic voltammogram for ethyl viologen shows two distinct, reversible redox waves. The potential at which these waves occur provides the standard reduction potentials (E°) for the EV²⁺/EV•⁺ and EV•⁺/EV⁰ couples. The reversibility of these waves was a crucial observation, indicating that the electron transfer was rapid and that the resulting species were stable on the timescale of the experiment. This electrochemical stability is a hallmark of viologen chemistry.[10]

Diagram: The Reversible Redox Cycle of Ethyl Viologen

Caption: The two-step, one-electron redox cycle of ethyl viologen.

Key Early Experimental Methodologies

To provide a practical context, this section details the foundational protocols used in the early study of ethyl viologen. These methods, while refined over time, remain the conceptual basis for modern characterization.

Protocol 1: Synthesis of this compound Dichloride

-

Objective: To synthesize ethyl viologen dichloride via nucleophilic substitution.

-

Causality: This protocol utilizes an excess of the ethylating agent to ensure complete di-alkylation of the 4,4'-bipyridine. Acetonitrile is often chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows the reaction to be heated to increase the rate.

-

Methodology:

-

Reactant Preparation: Dissolve 1.0 g of 4,4'-bipyridine in 20 mL of acetonitrile in a round-bottom flask equipped with a reflux condenser.

-

Addition of Alkylating Agent: Add a threefold molar excess of ethyl chloride (or ethyl bromide) to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The product will often precipitate out of the solution as a white or off-white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold acetonitrile or diethyl ether to remove any unreacted starting material.

-

Drying: Dry the purified product in a vacuum oven to yield the final this compound dichloride.

-

Protocol 2: Characterization by Cyclic Voltammetry

-

Objective: To determine the redox potentials of the EV²⁺/EV•⁺ and EV•⁺/EV•⁰ couples.

-

Causality: This electrochemical experiment measures the current response of the system to a linearly cycled potential sweep. A three-electrode setup is essential. The working electrode provides the surface for the redox reaction. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the electrical circuit. A supporting electrolyte (like KCl) is required to ensure sufficient conductivity of the solution.

-

Methodology:

-

Solution Preparation: Prepare a 1 mM solution of the synthesized ethyl viologen dichloride in a deoxygenated aqueous solution containing 0.1 M potassium chloride (KCl) as the supporting electrolyte.

-

Cell Assembly: Assemble a standard three-electrode electrochemical cell:

-

Working Electrode: Glassy Carbon Electrode

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum Wire

-

-

Deoxygenation: Purge the solution with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain a blanket of inert gas over the solution during the experiment.

-

Data Acquisition: Using a potentiostat, apply a potential sweep from an initial potential where no reaction occurs (e.g., 0.0 V vs. Ag/AgCl) to a potential negative enough to encompass both reduction events (e.g., -1.2 V), and then sweep back to the initial potential. A typical scan rate is 100 mV/s.

-

Analysis: The resulting voltammogram will display two pairs of peaks (one reduction peak and one oxidation peak for each redox event). The midpoint potential between the anodic and cathodic peaks for each couple provides an approximation of the standard reduction potential.

-

Data Summary and Early Applications

The early research consistently demonstrated the robust and reversible nature of the viologen redox system. While precise values varied with experimental conditions (solvent, electrolyte, etc.), the data established a clear electrochemical fingerprint.

| Parameter | Typical Observation for Ethyl Viologen | Significance |

| First Reduction Potential (E°₁) | ~ -0.5 to -0.7 V (vs. Ag/AgCl) | The potential required to generate the colored radical cation.[10] |

| Second Reduction Potential (E°₂) | ~ -0.9 to -1.1 V (vs. Ag/AgCl) | The potential for the second electron transfer to the neutral species.[10] |

| λmax of EV•⁺ | ~600 nm | The wavelength of maximum absorbance, corresponding to the intense blue-violet color. |

| Electrochemical Behavior | Two reversible one-electron transfers | Indicates high stability of the dication and radical cation forms. |

The discovery of these properties led to immediate applications. The most prominent early use was as a redox indicator in biological and chemical systems.[6] Later, the intense electrochromism of viologens, including the ethyl derivative, became the basis for the development of electrochromic devices, such as "smart" windows and displays, which can change their transparency or color with the application of a voltage.[11][12]

Diagram: Experimental Workflow for Viologen Characterization

Caption: Workflow for characterizing ethyl viologen properties.

Conclusion

The early research into ethyl viologen, spearheaded by the foundational work of Leonor Michaelis on the bipyridinium system, was a landmark in physical organic chemistry. The elucidation of its straightforward synthesis and, more importantly, its stable, reversible, two-step redox behavior provided the scientific community with a powerful new tool. The experimental choices made by these early pioneers were driven by a logical application of chemical principles and a desire to quantify the unique electrochemical and spectroscopic properties they observed. The methodologies they developed, from quaternization synthesis to cyclic voltammetry, established a robust framework that has enabled decades of research into applications ranging from herbicides to advanced materials and energy storage systems.[12] Understanding this early history is crucial for any scientist working with or developing viologen-based technologies today.

References

- Re-assessing viologens for modern bio-electrocatalysis. Chemical Science (RSC Publishing).

- Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applic

- Ethyl viologen diperchlor

- Ethyl viologen diperchlor

- Paraquat at 63—the story of a controversial herbicide and its regul

- Viologen. Wikipedia.

- LEONOR MICHAELIS. Biographical Memoirs.

- Leonor Michaelis. Wikipedia.

- Paraquat and diqu

- Paraqu

- Beyond Popper and Polanyi: Leonor Michaelis, a critical and passionate pioneer of research at the interface of medicine, enzymology, and physical chemistry. PubMed.

- Paraquat History: An In-depth Look. The Legal Examiner.

Sources

- 1. Ethyl viologen diperchlorate | 36305-51-8 | Benchchem [benchchem.com]

- 2. biographicalmemoirs.org [biographicalmemoirs.org]

- 3. Leonor Michaelis - Wikipedia [en.wikipedia.org]

- 4. Beyond Popper and Polanyi: Leonor Michaelis, a critical and passionate pioneer of research at the interface of medicine, enzymology, and physical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. legalexaminer.com [legalexaminer.com]

- 6. Viologen - Wikipedia [en.wikipedia.org]

- 7. Paraquat at 63—the story of a controversial herbicide and its regulations: It is time to put people and public health first when regulating paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paraquat and diquat (EHC 39, 1984) [inchem.org]

- 9. Paraquat - Wikipedia [en.wikipedia.org]

- 10. Re-assessing viologens for modern bio-electrocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02431A [pubs.rsc.org]

- 11. Viologen-Based Electrochromic Materials: From Small Molecules, Polymers and Composites to Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

Spectroscopic properties of 1,1'-Diethyl-4,4'-bipyridinium radical cation

An In-Depth Technical Guide to the Spectroscopic Properties of 1,1'-Diethyl-4,4'-bipyridinium Radical Cation

Prepared by: Gemini, Senior Application Scientist

Abstract

The this compound dication, commonly known as ethyl viologen (EV²⁺), is a cornerstone molecule in electrochemistry and materials science. Its one-electron reduction product, the intensely colored this compound radical cation (EV˙⁺), is the active species in a myriad of applications, from electrochromic devices to biological redox mediation. Understanding the distinct spectroscopic signature of this radical cation is paramount for optimizing its performance and elucidating its reaction mechanisms. This guide provides an in-depth analysis of the key spectroscopic properties of EV˙⁺, offering researchers and drug development professionals a synthesis of foundational principles, field-proven experimental protocols, and the causality behind analytical choices. We will explore its electronic, vibrational, and magnetic resonance characteristics, providing a comprehensive framework for its identification and characterization.

Generation of the Ethyl Viologen Radical Cation (EV˙⁺)

The spectroscopic investigation of the EV˙⁺ radical first requires its generation from the stable, commercially available dicationic precursor (EV²⁺), which is typically a pale yellow or colorless salt (e.g., diperchlorate or diiodide). The formation of the radical cation is a reversible one-electron reduction process. The choice of method depends on the spectroscopic technique to be employed and the desired sample environment (e.g., solution, thin film).

The three primary methods for generating EV˙⁺ are:

-

Chemical Reduction: This is the most straightforward method for generating the radical in bulk solution, ideal for UV-Vis and EPR analysis. A stoichiometric amount or slight excess of a reducing agent is added to an anaerobic solution of EV²⁺. Common reducing agents include sodium dithionite (Na₂S₂O₄) or sodium borohydride (NaBH₄). The causality here is simple: the reducing agent must have a reduction potential low enough to donate a single electron to EV²⁺ without causing significant over-reduction to the neutral species (EV⁰).

-

Electrochemical Reduction: This method offers precise control over the radical generation process and is essential for spectroelectrochemical studies (e.g., coupling UV-Vis, Raman, or IR with a potentiostat). By applying a specific potential to a working electrode, a controlled population of EV˙⁺ can be generated at the electrode-solution interface or in a thin-film device. This is the core principle behind viologen-based electrochromic devices.

-

Photochemical Reduction: EV˙⁺ can be formed by exciting an ion-pair charge-transfer (CT) complex. This involves pairing the viologen dication with a suitable electron-donating counter-ion, such as tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (TFPB⁻). Irradiation of the CT band leads to electron transfer, generating the radical cation. This method is crucial for studying photoinduced electron transfer processes.

Experimental Protocol: Chemical Generation of EV˙⁺ for Spectroscopic Analysis

This protocol describes a reliable method for generating a stock solution of EV˙⁺ for subsequent UV-Vis or EPR analysis. The key is to exclude oxygen, as it can readily oxidize the radical cation back to the dication.

-

Preparation of Anaerobic Solutions:

-

Prepare a stock solution of this compound diperchlorate (or a similar salt) in an appropriate solvent (e.g., anhydrous acetonitrile or deionized water) in a Schlenk flask. A typical concentration is 1-5 mM.

-

Prepare a separate stock solution of sodium dithionite (Na₂S₂O₄) in deionized water, also in a Schlenk flask.

-

Deoxygenate both solutions thoroughly by bubbling with high-purity argon or nitrogen for at least 30 minutes. The use of freeze-pump-thaw cycles (3-4 times) is recommended for achieving the most rigorous anaerobic conditions, which is critical for radical stability.

-

-

Radical Generation:

-

Using a gas-tight syringe, carefully transfer a stoichiometric amount of the Na₂S₂O₄ solution to the EV²⁺ solution under a positive pressure of inert gas.

-

Upon addition, the solution should immediately develop an intense deep blue or violet color, characteristic of the EV˙⁺ radical cation.

-

-

Sample Transfer:

-

For UV-Vis analysis, use a gas-tight syringe to transfer the radical solution to a sealed cuvette (e.g., a 1 cm path length quartz cuvette with a septum).

-

For EPR analysis, the solution is transferred into a specialized quartz EPR tube, which is then flame-sealed or capped under an inert atmosphere to maintain anaerobic conditions.

-

Caption: Workflow for the chemical generation of EV˙⁺ for spectroscopic analysis.

Electronic Absorption (UV-Vis-NIR) Spectroscopy

Electronic absorption spectroscopy is the most common and immediate method for identifying the formation of EV˙⁺ due to its dramatic and characteristic color change. The technique probes the electronic transitions within the molecule.

-

EV²⁺ (Dication): The parent dication is essentially colorless, exhibiting strong absorption bands only in the UV region, typically around 260 nm, arising from π→π* transitions within the pyridinium rings.

-

EV˙⁺ (Radical Cation): The presence of an unpaired electron in the π-system drastically alters the electronic structure. This results in new, allowed electronic transitions at lower energies, giving rise to strong absorption bands in the visible and near-infrared (NIR) regions. This phenomenon is responsible for the deep blue color. The free radical cation is the fundamental species responsible for these color-changing properties.

The spectra of EV˙⁺ typically show a complex, broad absorption profile with multiple maxima. These arise from vibronic coupling to the electronic transitions of the radical's singly occupied molecular orbital (SOMO).

Key Spectroscopic Data

| Species | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Electronic Transition |

| EV²⁺ | Water | ~259 | ~21,000 | π → π* |

| EV˙⁺ | Acetonitrile | ~400, ~605 | ~2,500, ~13,000 | SOMO → LUMO+n |

| EV˙⁺ | Water | ~395, ~600 | Varies with conditions | SOMO → LUMO+n |

Note: Exact peak positions and extinction coefficients can vary slightly depending on the solvent, counter-ion, and concentration (due to potential dimerization).

Experimental Protocol: UV-Vis-NIR Spectrum Acquisition

-

Instrument Setup:

-

Use a dual-beam UV-Vis-NIR spectrophotometer.

-

Acquire a baseline spectrum using a cuvette filled with the same deoxygenated solvent used to prepare the radical solution.

-

-

Sample Measurement:

-

Generate the EV˙⁺ solution as described in the previous protocol.

-

Transfer the solution to a 1 cm path length sealed quartz cuvette.

-

Place the cuvette in the sample beam of the spectrophotometer.

-

Scan a spectrum over a range of at least 300 nm to 1100 nm to capture all characteristic peaks of the radical cation.

-

-

Data Analysis:

-

Identify the absorption maxima (λ_max) corresponding to the radical cation.

-

If the initial concentration of EV²⁺ is known and the conversion is assumed to be 100%, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Vibrational Spectroscopy (Raman and IR)

Vibrational spectroscopies, such as Raman and Infrared (IR), provide a detailed fingerprint of a molecule's structure and bonding. They are exceptionally sensitive to the changes in electron distribution and geometry that occur upon the reduction of EV²⁺ to EV˙⁺.

Raman Spectroscopy

Raman spectroscopy is particularly powerful for studying viologen radicals. By using an excitation laser wavelength that overlaps with the electronic absorption bands of EV˙⁺ (e.g., a 633 nm HeNe laser), a resonance Raman (RR) effect can be achieved. This selectively enhances the Raman signals of the vibrational modes coupled to the electronic transition, effectively filtering out signals from the solvent and any unreacted dication.

Upon reduction to EV˙⁺, significant shifts in the Raman bands are observed:

-

Downshifts in Ring Modes: The addition of an electron into the π-antibonding orbital weakens the C=C and C=N bonds of the bipyridyl rings. This is observed as a downshift (lower wavenumber) of the characteristic ring stretching and breathing modes.

-

Intensity Changes: Due to the resonance enhancement, the intensities of the radical's bands are dramatically different from those of the dication.

Infrared (IR) Spectroscopy

IR spectroscopy provides complementary information to Raman. The changes in the IR spectrum upon radical formation also reflect the altered bond strengths and electron distribution. Fourier-transform infrared (FTIR) spectroscopy, particularly in an attenuated total reflection (ATR) or spectroelectrochemical setup, can be used to monitor the vibrational changes in real-time as the radical is generated. Evidence from spectroelectrochemical studies points to an intramolecular intensity enhancement of specific modes for the monomeric radical in solution.

Key Vibrational Data

| Wavenumber (cm⁻¹) EV²⁺ | Wavenumber (cm⁻¹) EV˙⁺ | Tentative Assignment | Spectroscopic Technique |

| ~1650 | ~1605 | Ring C=C/C=N stretch | Raman |

| ~1540 | ~1510 | Ring deformation | Raman |

| ~1200 | ~1180 | Inter-ring C-C stretch | Raman |

| ~1640 | ~1600 | Ring C=C/C=N stretch | IR |

| ~830 | ~810 | C-H out-of-plane bend | IR |

Note: These are representative values for the most prominent bands. The spectra contain many other detailed features. Data is primarily based on studies of methyl viologen, which is structurally very similar.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the definitive technique for the detection and characterization of paramagnetic species, such as radical cations. It directly probes the unpaired electron, providing profound insight into its environment and distribution within the molecule. An EPR experiment involves placing the sample in a strong magnetic field and irradiating it with microwaves to induce transitions between the electron's spin states.

The EPR spectrum of EV˙⁺ is characterized by two key parameters:

-

g-factor: This is a dimensionless value that is characteristic of the radical. For organic π-radicals like EV˙⁺, the g-factor is typically very close to that of the free electron (g ≈ 2.0023). Its precise value can give clues about the extent of spin-orbit coupling.

-

Hyperfine Coupling (hfc): The unpaired electron's spin interacts with the magnetic moments of nearby nuclei (those with non-zero nuclear spin, like ¹H and ¹⁴N). This interaction, called hyperfine coupling, splits the EPR signal into a complex multiplet pattern. The splitting pattern and the magnitude of the coupling constants (A) reveal the spin density distribution across the molecule. For EV˙⁺, the unpaired electron is delocalized over the two bipyridine rings, leading to coupling with the two ¹⁴N nuclei and the various sets of aromatic and aliphatic protons.

The analysis of this complex hyperfine structure confirms that the unpaired electron resides primarily in the π-system of the bipyridinium core.

Caption: Principle of EPR: An external magnetic field splits the electron spin states.

Experimental Protocol: X-Band EPR Spectrum Acquisition

-

Instrument Setup:

-

Tune the EPR spectrometer (typically X-band, ~9.5 GHz) and the resonant cavity according to the manufacturer's instructions. Standard parameters include setting the microwave power, modulation frequency, and modulation amplitude. Low microwave power is often necessary for organic radicals to avoid saturation.

-

-

Sample Preparation:

-

Generate the EV˙⁺ solution anaerobically as previously described.

-

Transfer the solution to a clean, high-purity quartz EPR tube (e.g., 4 mm outer diameter). For solution-state spectra, the sample is kept liquid. For frozen-solution spectra, the tube is flash-frozen in liquid nitrogen.

-

Insert the sample tube into the EPR cavity.

-

-

Data Acquisition:

-

Sweep the magnetic field over a range appropriate for an organic radical (e.g., centered around 3400 Gauss with a sweep width of 100-200 Gauss).

-

Record the first-derivative absorption spectrum. Signal-to-noise can be improved by averaging multiple scans.

-

-

Data Analysis:

-

Determine the g-factor by including a standard with a known g-value (e.g., DPPH).

-

Measure the hyperfine coupling constants from the splittings in the spectrum.

-

For complex spectra, simulation software is often required to extract accurate hyperfine coupling constants by fitting the experimental data.

-

Conclusion

The this compound radical cation possesses a rich and distinctive spectroscopic profile that is fundamental to its utility in science and technology. Its intense optical absorption in the visible range makes it an excellent chromophore for electrochromic applications, readily monitored by UV-Vis spectroscopy. Vibrational techniques like Resonance Raman and IR spectroscopy provide detailed structural information, confirming the delocalization of the unpaired electron and the resulting changes in bond strengths within the bipyridinium core. Finally, EPR spectroscopy offers the most definitive proof of the radical's existence and provides unparalleled insight into the spin density distribution across the molecule. A multi-spectroscopic approach, guided by the principles and protocols outlined in this guide, enables a complete and robust characterization of this critically important radical species.

References

- Epel, B., & Bowman, M. K. (2011). High-field EPR of bioorganic radicals. Electron Paramagnetic Resonance, 22, 107–154.

- Civiš, S., et al. (2023). Infrared Spectra of Small Radicals for Exoplanetary Spectroscopy: OH, NH, CN and CH: The State of Current Knowledge. Molecules, 28(14), 5352.

- Kıvrak, A., & Koca, A. (2020).

- Chakraborty, S., et al. (2016). In-situ spectroscopic studies of viologen based electrochromic device. arXiv.

- Ge, F., et al. (2022).

- Lee, S. C., et al. (2023). Raman Spectroscopy and FRAP Analysis on Density Heterogeneity and Diffusion Behavior of Complex Coacervation by Arginine-Rich Dipeptides and Poly-A RNA. Biomacromolecules, 24(10), 4683–4692.

- Kaim, W., & Kohlmann, S. (1987). EPR characteristics of radical complexes with coordinated ammineruthenium(II) fragments. Evidence for the metal-to-ligand charge transfer (MLCT) nature of the low-lying excited states in precursor complexes. Inorganica Chimica Acta, 130(1), 131-135.

- Rieke, R. D., & White, C. K. (1977). The Reduction of Pyridine by K12Si17 to the 4,4'-Bipyridine Radical Anion [C10H8N2]−•: Crystal Structure and Spectroscopic Characterization of [K([2.2.2]crypt)][C10H8N2]. Journal of the American Chemical Society, 99(22), 7401-7402.

-

PubChem. (n.d.). 4,4'-Bipyridinium, 1,1'-diethyl-, diiodide. Retrieved from [Link]

- Christensen, P. A., & Hamnett, A. (1990). Infrared spectroelectrochemical evidence for alkyl viologen radical monomers in acetonitrile. Journal of the Chemical Society, Faraday Transactions, 86(19), 3367-3371.

- Abrahams, B. F., et al. (2018). 4,4'-Bipyridine-1,1'-diium tetrachloridodifluoridostannate(IV) monohydrate.

- Hunig, S., & Schenk, W. (1979). 1,1'-Diacetyl-1,1'-dihydro-4,4'-bipyridine and the Yellow and Colorless Modifications of 1,1'-Diacetyl-1,1',4,4'-tetrahydro-4,4'-bipyridine. The 1,1'-Diacetyl-4,4'-bipyridine Radical Cation. The Journal of Organic Chemistry, 44(8), 1333-1335.

-

ResearchGate. (n.d.). UV-Vis spectra for the viologen polymers with cation states. Retrieved from [Link]

- Sum, K. T., et al. (2021). Physical, spectroscopic, and biological properties of ruthenium and osmium photosensitizers bearing diversely substituted 4,4′-di(styryl)-2,2′-bipyridine ligands. Dalton Transactions, 50(32), 11124-11134.

-

ResearchGate. (n.d.). Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure. Retrieved from [Link]

- Tsukahara, K., & Hoffman, M. Z. (1990).

In-Depth Technical Guide: Theoretical Calculation of 1,1'-Diethyl-4,4'-bipyridinium Redox Potentials

Introduction

1,1'-Diethyl-4,4'-bipyridinium, commonly known as diethyl viologen, is a prominent member of the viologen family of organic compounds. These molecules are renowned for their rich redox chemistry, exhibiting multiple, reversible one-electron transfer processes.[1][2] This property makes them highly valuable in a range of applications, including electrochromic devices, redox flow batteries, and as electron mediators in biological and chemical systems.[1][3] The ability to accurately predict the redox potentials of diethyl viologen and its derivatives is crucial for the rational design of new materials with tailored electrochemical properties.[4][5]

This in-depth technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the redox potentials of this compound. We will delve into the quantum chemical principles, computational protocols, and the critical role of solvation effects. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to understanding and predicting the electrochemical behavior of organic molecules.

Theoretical Foundation: The Link Between Gibbs Free Energy and Redox Potential

The standard redox potential (E°) of an electrochemical reaction is directly related to the change in Gibbs free energy (ΔG°) of that reaction.[6][7] For a one-electron reduction process, this relationship is described by the Nernst equation:

ΔG° = -nFE° [8]

Where:

-

n is the number of electrons transferred (in this case, 1).

-

F is the Faraday constant (96,485 C/mol or 23.06 kcal mol⁻¹ V⁻¹).[9]

Therefore, the theoretical calculation of a redox potential boils down to the accurate computation of the Gibbs free energy change for the redox half-reaction in solution.[10]

The redox activity of this compound involves two successive one-electron reductions, as depicted below:

[Et-N⁺-(C₅H₄)-(C₅H₄)-N⁺-Et]²⁺ (DE²⁺) + e⁻ ⇌ [Et-N⁺-(C₅H₄)-(C₅H₄)-N-Et]⁺ (DE⁺˙) (First Reduction)

[Et-N⁺-(C₅H₄)-(C₅H₄)-N-Et]⁺ (DE⁺˙) + e⁻ ⇌ Et-N-(C₅H₄)-(C₅H₄)-N-Et (DE⁰) (Second Reduction)

To calculate the redox potentials for these processes, we need to determine the Gibbs free energy change for each step in a specific solvent.

The Thermodynamic Cycle for Redox Potential Calculation

Directly calculating the Gibbs free energy of a solvated ion is computationally challenging. Therefore, a thermodynamic cycle, often referred to as a Born-Haber cycle, is employed to break down the process into more manageable steps.[9][11]

Caption: Thermodynamic cycle for redox potential calculation.

The Gibbs free energy of reduction in solution (ΔG°sol) can be calculated as:

ΔG°sol = ΔG°gas + ΔG°solv(Red) - ΔG°solv(Ox)

Where:

-

ΔG°gas is the Gibbs free energy of reduction in the gas phase.

-

ΔG°solv(Red) is the Gibbs free energy of solvation of the reduced species.

-

ΔG°solv(Ox) is the Gibbs free energy of solvation of the oxidized species.

Computational Protocol: A Step-by-Step Guide

The following protocol outlines the key steps and considerations for accurately calculating the redox potentials of this compound using Density Functional Theory (DFT).

Step 1: Geometry Optimization

The first step is to obtain the minimum energy structures of the dication (DE²⁺), radical cation (DE⁺˙), and neutral (DE⁰) forms of diethyl viologen in both the gas phase and in the chosen solvent.

-

Methodology: DFT is a widely used and reliable method for geometry optimization of organic molecules.[12][13]

-

Functional Selection: The choice of the DFT functional is critical. For organic molecules, hybrid functionals like B3LYP and M06-2X have shown good performance in predicting geometries and energies.[14][15][16] The PBE0 functional is also a reliable choice.[14]

-

Basis Set Selection: Pople-style basis sets, such as 6-31G(d) or 6-31+G(d,p), are a good starting point.[12][15] For higher accuracy, larger basis sets like 6-311++G(d,p) or the def2-TZVP basis set can be employed.[14] The inclusion of diffuse functions (+) is important for accurately describing anionic species.

-

Software: This can be performed using computational chemistry software packages like Gaussian, Q-Chem, or ORCA.

Step 2: Vibrational Frequency Calculations

Once the geometries are optimized, vibrational frequency calculations should be performed at the same level of theory.

-

Purpose:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Calculation: The Gibbs free energy (G) is calculated as: G = E_electronic + ZPVE + E_thermal_vibrational + E_thermal_rotational + E_thermal_translational Modern quantum chemistry software automatically calculates these thermal corrections.

Step 3: Solvation Energy Calculations

Accurately accounting for the solvent environment is arguably the most critical and challenging aspect of redox potential calculations, as solvation energies for charged species are substantial.[17][18]

-

Implicit Solvation Models: These models, also known as continuum solvation models, treat the solvent as a continuous medium with a specific dielectric constant.[11]

-

Popular Models: The Polarizable Continuum Model (PCM) and its variants (e.g., C-PCM, IEF-PCM) and the Solvation Model based on Density (SMD) are widely used and have demonstrated good accuracy for many organic systems.[12][17][19]

-

Advantages: They offer a good balance between computational cost and accuracy.

-

Limitations: They may not fully capture specific solute-solvent interactions like hydrogen bonding.[20]

-

-

Explicit Solvation Models: These models involve including a number of explicit solvent molecules around the solute.[20]

-

Methodology: This typically involves a combination of quantum mechanics for the solute and a portion of the solvent shell (QM/MM) followed by molecular dynamics (MD) or Monte Carlo (MC) simulations to sample different solvent configurations.[17][21]

-